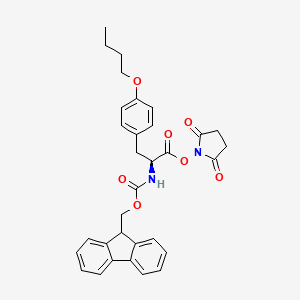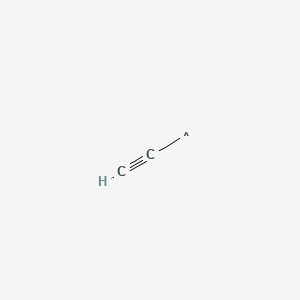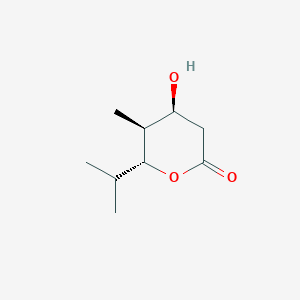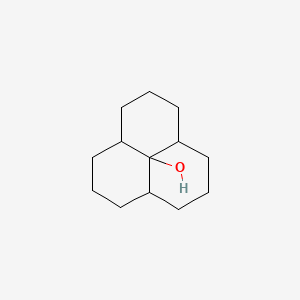
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a carboxylic acid ester group and a substituted aziridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or through the cyclization of a haloamine.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aziridines, open-chain amines or thiols.
Scientific Research Applications
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive aziridine ring.
Mechanism of Action
The mechanism of action of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) involves the interaction of its aziridine ring with various molecular targets. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Aziridinecarboxylicacid, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Aziridinepropanoic acid: Contains a longer carbon chain compared to 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI).
N-Methylaziridine: Lacks the carboxylic acid ester group but contains a methyl group on the nitrogen atom.
Uniqueness
2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a methyl and a propyl group on the aziridine ring, along with the ester functionality, distinguishes it from other aziridine derivatives.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S,3R)-3-methyl-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-8(2)6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI Key |
CMGUHCHHNFFCKY-HTRCEHHLSA-N |
Isomeric SMILES |
CCC[C@@]1([C@H](N1)C(=O)OC)C |
Canonical SMILES |
CCCC1(C(N1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


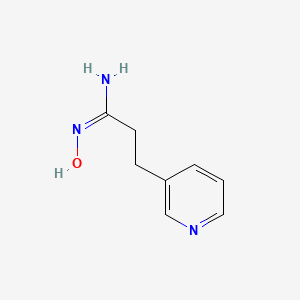
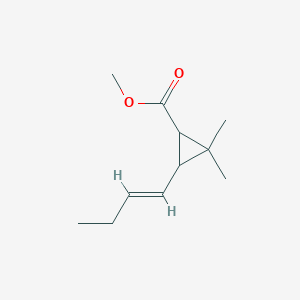
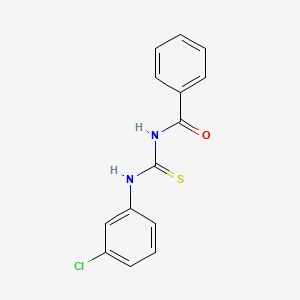
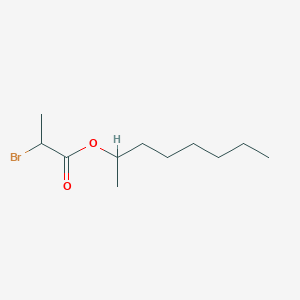
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

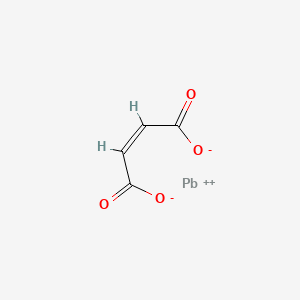
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
